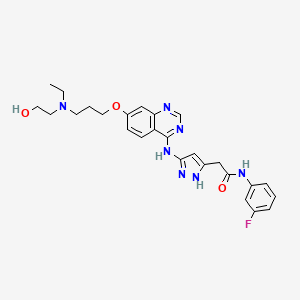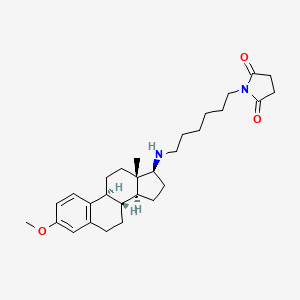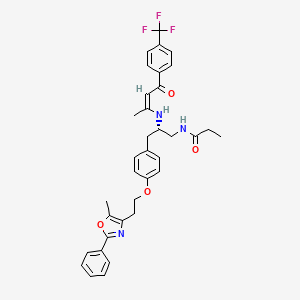
Tandutinib
Übersicht
Beschreibung
Tandutinib, also known as MLN518, is a novel, oral, small molecule designed to inhibit type III receptor tyrosine kinases, including FLT3, PDGFR, and c-KIT . These tyrosine kinases are enzymes involved in several cellular processes and are known to be activated in cancer cells to drive tumor growth . This compound has been investigated for use in the treatment of leukemia .
Molecular Structure Analysis
This compound has a molecular formula of C31H42N6O4 and an average molecular weight of 562.703 . It is a quinazoline-based compound .Chemical Reactions Analysis
This compound undergoes metabolic reactions in the body. The in vitro and in vivo metabolic pathways involved are O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction, glucuronide, and sulfate conjugation . Two cyclic tertiary rings of this compound (piperazine and piperidine) were metabolically bioactivated to generate reactive iminium intermediates forming cyano adducts with KCN .Wissenschaftliche Forschungsanwendungen
Behandlung der Akuten Myeloischen Leukämie (AML)
Tandutinib ist ein neuartiger, oraler niedermolekularer Wirkstoff, der zur Behandlung der akuten myeloischen Leukämie (AML) entwickelt wurde, indem er Typ-III-Rezeptor-Tyrosinkinasen inhibiert . Es hat vielversprechende Ergebnisse in der Behandlung von AML gezeigt und sein Potenzial als therapeutisches Mittel unter Beweis gestellt .
Inhibition von Tyrosinkinasen
This compound inhibiert Typ-III-Rezeptor-Tyrosinkinasen, Enzyme, die eine Phosphatgruppe von ATP auf ein Protein in einer Zelle übertragen können. Diese Inhibition kann dazu beitragen, Zellfunktionen zu regulieren und das unkontrollierte Zellwachstum zu verhindern, das bei vielen Krebsformen zu beobachten ist .
Metabolismus- und Bioaktivierungsstudie
This compound wurde mit Hilfe von in silico-, in vivo- und in vitro-Methoden untersucht, um seinen Metabolismus und eine mögliche metabolische Bioaktivierung zu untersuchen . Diese Studien helfen zu verstehen, wie das Medikament im Körper verarbeitet wird, und können Aufschluss über Dosierungs- und Verabreichungsstrategien geben .
Behandlung von Glioblastomen
This compound wurde in Machbarkeits-, Phase-I- und Phase-II-Studien als oraler Hemmstoff des Tyrosinkinaserezeptors des Plättchenwachstumsfaktors-β bei Patienten mit rezidiviertem Glioblastom eingesetzt . Obwohl die Phase-II-Studie aufgrund mangelnder Wirksamkeit abgebrochen wurde, zeigte sie, dass this compound nach oraler Verabreichung leicht ins Gehirn gelangt und im Tumor Konzentrationen erreicht, die die entsprechenden Konzentrationen im Plasma übersteigen .
Inhibition des Rezeptors des Plättchenwachstumsfaktors-β (PDGFR-β)
This compound inhibiert PDGFR-β, einen Rezeptor, der eine entscheidende Rolle beim Zellwachstum und der Zellteilung spielt. Diese Inhibition kann die Proliferation und Angiogenese stören, die bei Glioblastomen, einer häufigen und aggressiven Form von Hirntumoren, zu beobachten sind .
Inhibition der Fms-ähnlichen Tyrosinkinase 3 (FLT3) und c-Kit
This compound ist ein Inhibitor von FLT3 und c-Kit, beides sind Typ-III-Rezeptor-Tyrosinkinasen . Die Inhibition dieser Kinasen kann dazu beitragen, das Wachstum von Krebszellen zu kontrollieren, was this compound zu einer möglichen Behandlung für verschiedene Krebsarten macht .
Wirkmechanismus
Target of Action
Tandutinib, also known as MLN518, is a novel, oral, small molecule designed to inhibit type III receptor tyrosine kinases . Its primary targets include FLT3 , c-KIT , and platelet-derived growth-factor receptor (PDGFR) . These tyrosine kinases are enzymes involved in several cellular processes and are known to be activated in cancer cells to drive tumor growth .
Mode of Action
This compound selectively inhibits its targets, FLT3, KIT, and PDGFR . By inhibiting these tyrosine kinases, this compound prevents the phosphorylation of these proteins, thereby disrupting the downstream signaling pathways that drive tumor growth .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the Akt/mTOR signaling pathway , which plays a crucial role in cell survival, growth, and proliferation . By inhibiting this pathway, this compound can suppress tumor growth .
Pharmacokinetics
This compound’s pharmacokinetics are characterized by slow elimination, with steady-state plasma concentrations requiring greater than one week of dosing . This suggests that this compound has a long half-life, which could potentially allow for less frequent dosing.
Result of Action
This compound has been shown to have great efficacy in murine models of FLT3 ITD-positive leukemia . It preferentially inhibits the growth of blast colonies from FLT3 ITD-positive as compared to ITD-negative patients with AML, without significantly affecting colony formation by normal human progenitor cells . In colon cancer cell lines, this compound significantly inhibited the proliferation and colony formation ability .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can be affected by the presence of certain mutations in the cancer cells . Additionally, the drug’s action can be influenced by the tumor microenvironment, including factors such as hypoxia and acidity.
Safety and Hazards
Tandutinib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . The principal dose-limiting toxicity of this compound was reversible generalized muscular weakness, fatigue, or both, occurring at doses of 525 mg and 700 mg twice daily .
Biochemische Analyse
Biochemical Properties
Tandutinib interacts with several enzymes and proteins, primarily FLT3, KIT, and PDGFR . It inhibits these tyrosine kinases, which are involved in various biochemical reactions . The nature of these interactions involves the inhibition of phosphorylation, a key process in signal transduction pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of blast colonies from FLT3 ITD-positive as compared to ITD-negative patients with Acute Myeloid Leukemia (AML), without significantly affecting colony formation by normal human progenitor cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of tyrosine kinases . It selectively inhibits FLT3, KIT, and PDGFR . This inhibition disrupts the activation of these enzymes, leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to inhibit blast growth in patients with FLT3/ITD-positive AML . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. The in vitro and in vivo metabolic pathways involved were O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction, glucuronide, and sulfate conjugation .
Eigenschaften
IUPAC Name |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXQOJXBIDBUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048947 | |
| Record name | Tandutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MLN518 inhibits tyrosine kinases; Specifically, it is selective for FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR). | |
| Record name | Tandutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
387867-13-2 | |
| Record name | Tandutinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387867-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387867132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tandutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tandutinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tandutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANDUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1IO3ICJ9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



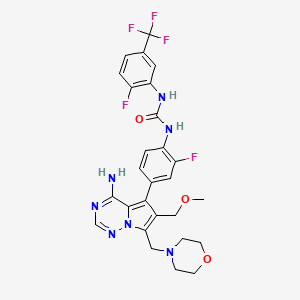
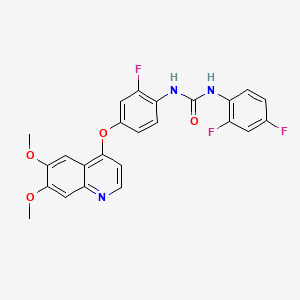
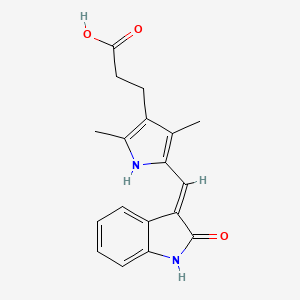

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)
